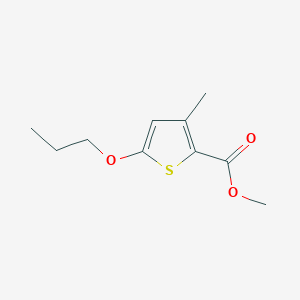![molecular formula C17H22N5O13P3 B13876952 [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor, which is a promising target for cancer treatment .
Preparation Methods
The synthesis of [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold, followed by the introduction of the benzyl and amino groups. The final steps involve the formation of the oxolan ring and the attachment of the phosphoryl groups. Reaction conditions often include the use of acetic anhydride and pyridine under reflux for 2 hours .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The phosphoryl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]pyrimidines, and phosphonic acids .
Scientific Research Applications
[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK2 inhibitor, which can selectively target tumor cells.
Medicine: Due to its inhibitory effects on CDK2, it is being researched as a potential anticancer agent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the active site of CDK2, where the compound forms essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
Similar compounds to [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and are also studied for their CDK2 inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and exhibit similar biological activities.
Thioglycoside derivatives: These compounds are also designed as CDK2 inhibitors and show significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural modifications that enhance its binding affinity and selectivity towards CDK2, making it a potent anticancer agent .
Properties
Molecular Formula |
C17H22N5O13P3 |
|---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
[[5-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O13P3/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(24)13(23)11(33-17)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h1-5,8,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,25,26,27) |
InChI Key |
ZJFXXUXEJRUXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)

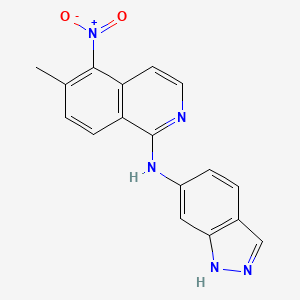
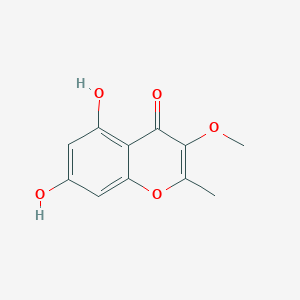
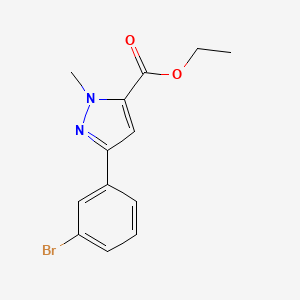
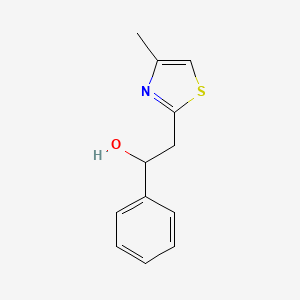
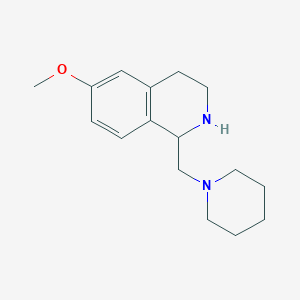
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)

